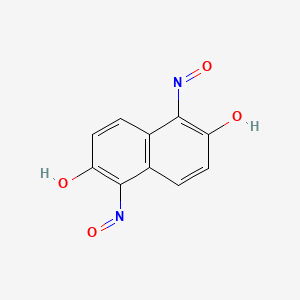
Glycerol 3-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid. It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of triglycerides with 3-oxotetradecanoic acid. This process can be catalyzed by either acids or bases and is carried out at elevated temperatures to ensure high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and 3-oxotetradecanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Glycerol and 3-oxotetradecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Glycerol 3-oxotetradecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It plays a role in lipid metabolism and is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and metabolic pathways. It is hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as glycerol kinase and glycerol-3-phosphate dehydrogenase .
Comparaison Avec Des Composés Similaires
Glycerol: A trihydroxy alcohol with similar metabolic pathways.
Glycerol 3-phosphate: An intermediate in glycolysis and lipid metabolism.
Glycerolipids: A broader class of compounds that include mono-, di-, and triacylglycerols
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific structure, which combines glycerol with a 3-oxotetradecanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
91052-73-2 |
|---|---|
Formule moléculaire |
C17H34O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
Clé InChI |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
Description physique |
solid fatty flakes with essentially no odour |
Solubilité |
insoluble in water; soluble in oils |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)



![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)

![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)

